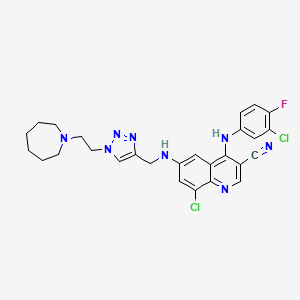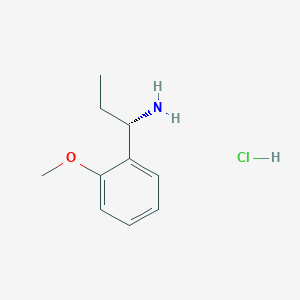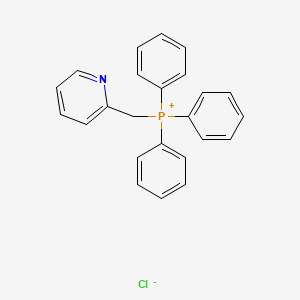
Phosphonium, triphenyl(2-pyridinylmethyl)-, chloride
Übersicht
Beschreibung
“Phosphonium, triphenyl(2-pyridinylmethyl)-, chloride” is a research chemical with the molecular formula C24H21ClNP . It is also known as “(2-Pyridinylmethyl)triphenylphosphonium chloride” and has a molecular weight of 389.87 g/mol .
Molecular Structure Analysis
The molecular structure of “Phosphonium, triphenyl(2-pyridinylmethyl)-, chloride” consists of a phosphonium ion with three phenyl groups and a 2-pyridinylmethyl group attached to the phosphorus atom . The chloride ion is associated with the phosphonium ion to form a salt .Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Catalysis
Synthesis of Stilbenes
Triphenyl(2,4,5-trimethoxybenzyl)phosphonium chloride is used in the synthesis of cis-stilbene derivatives through Wittig reactions. These reactions involve the formation of multiply substituted stilbenes, demonstrating the compound's utility in complex organic syntheses (Shivaprakash et al., 2015).
Functional Materials Synthesis
The compound serves as a precursor in the synthesis of phosphonium poly(ionic liquids) (PILs), which exhibit unique thermosensitive dispersant properties for carbon nanotubes. This application highlights its role in creating advanced materials with specific responses to temperature and ion concentration changes (Biswas et al., 2016).
Photovoltaic and Photosynthesis Cells
- Metal-Organic Chromophores: Research on rhenium(i) tricarbonyl chloride complexes and ruthenium(ii) complexes incorporating phosphonate anchoring groups has been conducted to explore their potential in photovoltaic and photosynthesis cells. These studies underline the utility of phosphonium salts in developing immobilizable metal-organic chromophores for renewable energy applications (Braumüller et al., 2016).
Material Science and Engineering
Water-soluble Metal Complexes
Water-soluble complexes derived from triphenyl(2-pyridinylmethyl)phosphonium chloride have shown significant potential in DNA binding, cleavage activity, and cytotoxicity, suggesting their application in nanotechnology and medical research (Mandegani et al., 2016).
Halogen Bond Evidence
Triphenylhalophosphonium halides have provided direct evidence of multicentre halogen bonds, indicating a unique chemical interaction that could be exploited in designing novel molecular structures for various applications (Nikitin et al., 2013).
Nanotechnology and Biomedical Applications
Antibacterial and Antiviral Activities
Novel quaternary phosphonium-type cationic polyacrylamide has been developed for its dual-functional antibacterial and antiviral activities. This highlights the potential of phosphonium salts in healthcare applications, particularly in hygiene products and water disinfection processes (Xue et al., 2014).
Mechanochemical Synthesis
The solvent-free mechanochemical synthesis of phosphonium salts demonstrates an environmentally friendly approach to chemical synthesis, reducing the need for solvents and potentially hazardous chemicals (Balema et al., 2002).
Eigenschaften
IUPAC Name |
triphenyl(pyridin-2-ylmethyl)phosphanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NP.ClH/c1-4-13-22(14-5-1)26(23-15-6-2-7-16-23,24-17-8-3-9-18-24)20-21-12-10-11-19-25-21;/h1-19H,20H2;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUNXOGIHFLDANL-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CC2=CC=CC=N2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClNP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60453659 | |
| Record name | Phosphonium, triphenyl(2-pyridinylmethyl)-, chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60453659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phosphonium, triphenyl(2-pyridinylmethyl)-, chloride | |
CAS RN |
38700-15-1 | |
| Record name | Phosphonium, triphenyl(2-pyridinylmethyl)-, chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60453659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

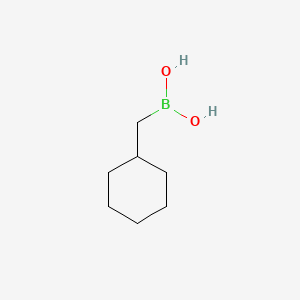
![Imidazo[1,2-a]pyridine-5-carbaldehyde](/img/structure/B1589301.png)
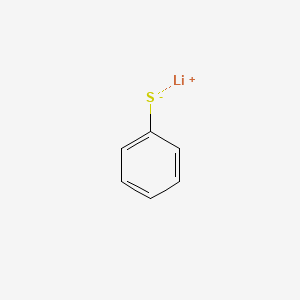
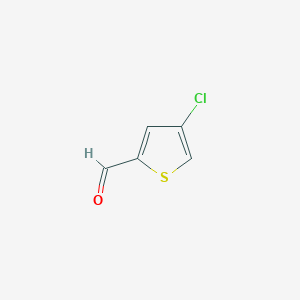
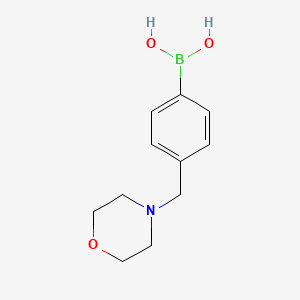
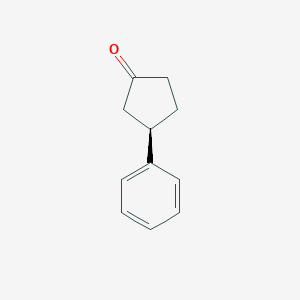
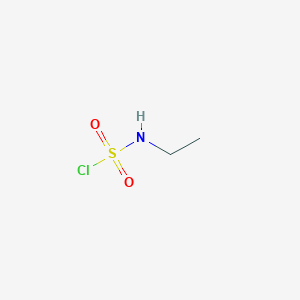
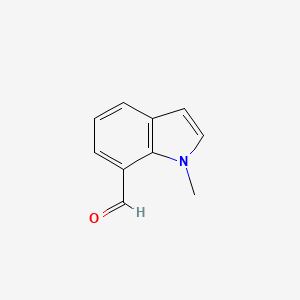
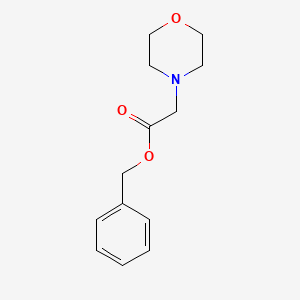
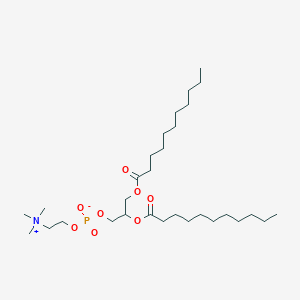
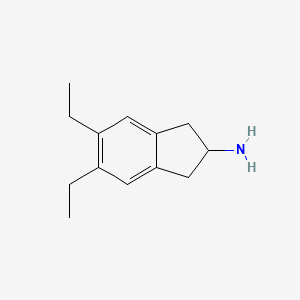
![7-Methyl-2H-benzo[e][1,3]oxazine-2,4(3H)-dione](/img/structure/B1589319.png)
